molecular formula C5H14O3Si B1346717 Ethyltrimethoxysilane CAS No. 5314-55-6

Ethyltrimethoxysilane

Cat. No.: B1346717
CAS No.: 5314-55-6
M. Wt: 150.25 g/mol
InChI Key: SBRXLTRZCJVAPH-UHFFFAOYSA-N
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Description

Ethyltrimethoxysilane is an organosilicon compound with the molecular formula C5H14O3Si. It is a colorless, volatile liquid that is widely used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable intermediate in the production of silicone-based products.

Mechanism of Action

Target of Action

Ethyltrimethoxysilane (ETMS) is an important class of organic silicon chemical reagents, which are widely used in the field of hydrophobic surface treatment . It is an important intermediate for the preparation of silicone rubber, silicone resin, and silane coupling agent . These compounds also play an important role in the preparation of dielectric and insulating materials .

Mode of Action

The synthesis of ETMS is achieved through a hydrosilylation reaction catalyzed by RuCl3 ⋅ 3H2O–H2O . This efficient one-step solvent-free synthesis involves the time point and dose of adding additive water . The reaction is characterized by excellent yields, short reaction times, and easy handling under solvent-free and mild conditions .

Biochemical Pathways

It is known that etms is synthesized through a hydrosilylation reaction . This reaction could potentially affect various biochemical pathways related to silicon-based compounds.

Result of Action

The primary result of ETMS action is the formation of silicone-based compounds, which have a wide range of industrial applications. For instance, it is used in the preparation of silicone rubber, silicone resin, and silane coupling agent . These compounds are essential in various industries, including electronics, where they are used in the preparation of dielectric and insulating materials .

Action Environment

The action of ETMS is influenced by various environmental factors. For instance, the synthesis of ETMS involves a hydrosilylation reaction that is catalyzed by RuCl3 ⋅ 3H2O–H2O . This reaction is carried out under solvent-free and mild conditions , suggesting that it is sensitive to factors such as temperature and pressure. Additionally, the presence of water is crucial for the reaction, indicating that humidity could also influence the action of ETMS .

Biochemical Analysis

Biochemical Properties

Ethyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the formation of silica-based materials through sol-gel processes. In these reactions, this compound hydrolyzes in the presence of water to form silanol groups, which can further condense to form siloxane bonds. This process is catalyzed by various enzymes and proteins, including silicatein, which facilitates the polymerization of silanol groups into silica structures .

This compound also interacts with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can influence the stability and functionality of the biomolecules, making this compound a useful tool in biochemical research and material science .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell adhesion, proliferation, and differentiation by modifying the extracellular matrix and cell surface properties. This compound can also impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by altering the phosphorylation status of key signaling proteins .

Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and the production of specific proteins, which can have downstream effects on cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with various biomolecules. This compound can bind to proteins, enzymes, and nucleic acids through its silanol groups, which can form stable siloxane bonds with hydroxyl groups on these biomolecules .

This compound can also inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, it can inhibit proteases by binding to their catalytic residues, preventing substrate access and enzymatic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze slowly in the presence of moisture, leading to the formation of silanol groups and subsequent condensation into siloxane bonds . This process can affect the long-term stability and functionality of this compound in various applications.

Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell adhesion, proliferation, and differentiation. These effects are often dependent on the concentration and duration of exposure to this compound, as well as the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can promote cell adhesion and proliferation, while at higher doses, it can induce cytotoxicity and apoptosis . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a specific biological response.

Toxic or adverse effects at high doses of this compound include inflammation, oxidative stress, and tissue damage. These effects are often dose-dependent and can vary between different animal models and experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the hydrolysis and condensation reactions that lead to the formation of siloxane bonds. These reactions are catalyzed by enzymes such as silicatein and other silanol-condensing proteins .

This compound can also affect metabolic flux and metabolite levels by interacting with key metabolic enzymes and regulatory proteins. For example, it can modulate the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to changes in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments .

This compound can also accumulate in certain tissues, depending on its chemical properties and the presence of specific transporters. This can influence its biological activity and potential toxicity in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications .

For example, this compound can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular function and metabolism. The specific localization of this compound can also affect its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltrimethoxysilane can be synthesized through the hydrosilylation reaction of ethylene and trimethoxysilane. This reaction is typically catalyzed by ruthenium trichloride trihydrate (RuCl3·3H2O) in the presence of water. The reaction is carried out under mild conditions, and the addition of water is carefully controlled to optimize the yield .

Industrial Production Methods: In industrial settings, this compound is produced using a similar hydrosilylation process. The reaction is conducted in a solvent-free environment to minimize environmental impact and reduce production costs. The use of ruthenium-based catalysts ensures high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyltrimethoxysilane undergoes various chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Condensation: Reaction with water or alcohols to form siloxane bonds.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions:

    Hydrosilylation: Catalyzed by transition metal complexes such as ruthenium trichloride trihydrate.

    Condensation: Typically occurs in the presence of moisture or alcohols.

    Substitution: Involves nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Ethyltrimethoxysilane is utilized in numerous scientific research fields, including:

    Chemistry: Used as a precursor for the synthesis of silicone resins, rubbers, and coupling agents.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems and medical device coatings.

    Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.

Comparison with Similar Compounds

    Methyltrimethoxysilane: Similar in structure but with a methyl group instead of an ethyl group.

    Vinyltrimethoxysilane: Contains a vinyl group, making it more reactive in polymerization reactions.

    Phenyltrimethoxysilane: Features a phenyl group, providing enhanced thermal stability.

Uniqueness: this compound is unique due to its balance of reactivity and stability. The ethyl group provides moderate hydrophobicity, making it suitable for a wide range of applications without the extreme reactivity of vinyl or the bulkiness of phenyl groups .

Properties

IUPAC Name

ethyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O3Si/c1-5-9(6-2,7-3)8-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXLTRZCJVAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167489-10-3
Record name Silane, ethyltrimethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167489-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1063772
Record name Silane, ethyltrimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, ethyltrimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5314-55-6
Record name Ethyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5314-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, ethyltrimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethyltrimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, ethyltrimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltrimethoxysilane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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